
カルシミシン
概要
説明
科学的研究の応用
Calcimycin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion transport and membrane permeability.
Biology: Employed in studies of calcium signaling and cellular processes involving divalent cations.
Industry: Utilized in the production of artificial liposomes for drug delivery.
作用機序
Target of Action
Calcimycin, also known as A23187, is a mobile ion-carrier that forms stable complexes with divalent cations . Its primary targets are the calcium ions within cells . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .
Mode of Action
Calcimycin acts as a divalent cation ionophore, allowing these ions to cross cell membranes, which are usually impermeable to them . It induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . This increase in intracellular calcium levels can lead to various cellular responses, including cell death, depending on the cell type and the environment .
Biochemical Pathways
The increase in intracellular calcium levels caused by Calcimycin can affect various biochemical pathways. For instance, it can induce autophagy in murine embryonic fibroblasts and human colon cancer cells . It can also trigger increased intracellular levels of reactive oxygen species (ROS), leading to apoptotic cell death .
Pharmacokinetics
It is known that it is supplied as a lyophilized powder and is soluble in dmso at 25 mg/ml or ethanol at 5 mg/ml . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Result of Action
The action of Calcimycin can result in various molecular and cellular effects. For instance, it can induce autophagy in certain cell lines . It can also trigger the generation of both intracellular and extracellular reactive oxygen species (ROS), leading to apoptotic cell death . In some cases, it can activate oocytes and produce normal embryos .
Action Environment
The action, efficacy, and stability of Calcimycin can be influenced by various environmental factors. For example, the working concentrations and length of treatment can vary depending on the desired effect . Also, the production of Calcimycin and its analogs is strongly dependent on amino acid supply .
生化学分析
Biochemical Properties
Calcimycin plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the transport of divalent cations across lipid membranes . It forms stable complexes with these ions, most notably calcium, and increases their permeability across cell membranes . Calcimycin interacts with several biomolecules, including the P2RX7 receptor, which it binds to in order to induce autophagy through the upregulation of intracellular calcium levels . Additionally, it affects mitochondrial ATPase activity and uncouples oxidative phosphorylation, impacting cellular energy production .
Cellular Effects
Calcimycin exerts significant effects on various cell types and cellular processes. By forming complexes with calcium ions and facilitating their transport across cellular membranes, Calcimycin influences calcium signaling pathways, which are critical for numerous physiological processes . In neurons, elevated calcium levels can trigger neurotransmitter release, while in muscle cells, it can induce contraction . Calcimycin also modulates mitochondrial calcium levels, impacting cellular metabolism and bioenergetics . Furthermore, it has been shown to induce autophagy in certain cell lines by upregulating intracellular calcium levels .
Molecular Mechanism
The molecular mechanism of Calcimycin involves its function as a mobile ion-carrier that forms stable complexes with divalent cations . Calcimycin binds to calcium ions with high affinity, forming a lipophilic complex that can easily traverse the hydrophobic core of lipid bilayers . Once inside the cell, the complex dissociates, releasing calcium ions into the cytoplasm. This sudden influx of calcium activates various calcium-dependent enzymes and secondary messenger systems, leading to a cascade of downstream effects . Calcimycin also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, further influencing cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcimycin can change over time. The stability and degradation of Calcimycin are critical factors that influence its long-term effects on cellular function. Studies have shown that Calcimycin can induce time-dependent cell death in certain cell lines, such as hepatocytes, due to its impact on mitochondrial function and intracellular calcium levels . Additionally, the production of Calcimycin and its analogs can be influenced by cultivation conditions, such as amino acid supply, which can lead to variations in the metabolic output .
Dosage Effects in Animal Models
The effects of Calcimycin vary with different dosages in animal models. At lower doses, Calcimycin can modulate intracellular calcium levels and influence cellular signaling pathways without causing significant toxicity . At higher doses, Calcimycin can induce toxic effects, such as mitochondrial uncoupling and cell death, due to excessive calcium influx . These threshold effects highlight the importance of carefully controlling the dosage of Calcimycin in experimental settings to avoid adverse outcomes.
Metabolic Pathways
Calcimycin is involved in several metabolic pathways, particularly those related to calcium signaling and energy production. By altering mitochondrial calcium levels, Calcimycin can impact cellular metabolism and bioenergetics . It interacts with enzymes involved in oxidative phosphorylation and mitochondrial ATPase activity, influencing the production of ATP and overall cellular energy balance . Additionally, the biosynthesis of Calcimycin involves a complex network of enzymes and cofactors, highlighting its intricate role in metabolic processes .
Transport and Distribution
Calcimycin is transported and distributed within cells and tissues through its interaction with lipid membranes and calcium-binding proteins . As a lipid-soluble molecule, Calcimycin can easily traverse cell membranes, facilitating the transport of calcium ions across these barriers . This transport process is essential for its role in modulating intracellular calcium levels and influencing various cellular processes . The distribution of Calcimycin within cells is also influenced by its binding to specific receptors, such as the P2RX7 receptor, which mediates its effects on autophagy .
Subcellular Localization
The subcellular localization of Calcimycin is primarily within the cytoplasm and mitochondria, where it exerts its effects on calcium signaling and energy production . Calcimycin’s ability to target specific cellular compartments is influenced by its lipophilic nature and binding interactions with calcium ions . This localization is critical for its function as an ionophore, allowing it to modulate intracellular calcium levels and impact various cellular processes . Additionally, Calcimycin’s interaction with mitochondrial ATPase and its role in uncoupling oxidative phosphorylation further highlight its subcellular localization and activity .
準備方法
Synthetic Routes and Reaction Conditions: Calcimycin is primarily produced through fermentation of Streptomyces chartreusis. The biosynthetic pathway involves several key enzymes, including polyketide synthases and tailoring enzymes . The core biosynthetic enzymes include three proteins for the biosynthesis of the α-ketopyrrole moiety, five for modular type I polyketide synthases for the spiroketal ring, and four for the biosynthesis of 3-hydroxyanthranilic acid .
Industrial Production Methods: Industrial production of calcimycin involves optimizing the fermentation conditions of Streptomyces chartreusis to maximize yield. This includes controlling the nutrient composition, pH, temperature, and aeration during fermentation . Post-fermentation, calcimycin is extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: Calcimycin undergoes several types of chemical reactions, including:
Oxidation: Calcimycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on calcimycin.
Substitution: Substitution reactions can introduce new functional groups into the calcimycin molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various calcimycin derivatives with modified biological activities .
類似化合物との比較
Calcimycin is unique among ionophoric antibiotics due to its specific affinity for divalent cations. Similar compounds include:
Cezomycin: A precursor to calcimycin, also produced by Streptomyces chartreusis, with similar ionophoric properties.
Lasalocid and Nanchangmycin: Other polyether ionophores with distinct activity profiles.
Calcimycin’s unique structure and ionophoric properties make it a valuable tool in various scientific disciplines, distinguishing it from other similar compounds.
特性
CAS番号 |
52665-69-7 |
|---|---|
分子式 |
C29H37N3O6 |
分子量 |
523.6 g/mol |
IUPAC名 |
5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1 |
InChIキー |
HIYAVKIYRIFSCZ-ZOEAMFGFSA-N |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
異性体SMILES |
CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
正規SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
外観 |
Solid powder |
melting_point |
181.5 °C |
| 52665-69-7 | |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
A 23187 A-23187 A23187 A23187, Antibiotic Antibiotic A23187 Calcimycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Calcimycin and what is its primary mechanism of action?
A1: Calcimycin, also known as Calcimycin A23187, is a mobile ionophore antibiotic that facilitates the transport of divalent cations, primarily Ca2+, across biological membranes []. It achieves this by forming lipid-soluble complexes with these cations, allowing them to bypass their usual transport mechanisms and disrupt cellular ion gradients.
Q2: How does Calcimycin's ability to transport Ca2+ affect cellular processes?
A2: Calcimycin's induction of Ca2+ influx can trigger a cascade of downstream effects, including:
- Activation of cellular signaling pathways: Increased intracellular Ca2+ can activate various enzymes and signaling molecules, like calmodulin [] and protein kinase C [], leading to diverse cellular responses such as secretion, muscle contraction, and gene expression.
- Induction of apoptosis: Excessive Ca2+ influx can trigger apoptosis, or programmed cell death, in various cell types [].
- Modulation of enzyme activity: Calcimycin can directly impact the activity of enzymes involved in arachidonic acid metabolism, such as phospholipase A2 and cyclooxygenase, affecting the production of inflammatory mediators like prostaglandins and leukotrienes [].
Q3: Does Calcimycin specifically target certain cell types?
A3: While Calcimycin can affect a broad range of cell types due to its general mechanism of disrupting calcium homeostasis, studies show differential sensitivity to its effects. For example, rat erythrocytes exhibit higher sensitivity to Calcimycin-induced hemolysis compared to human erythrocytes []. Additionally, lasalocid, another ionophore, exhibits selective neurotoxicity in rat cerebral cultures, primarily affecting neurons through interactions with NMDA receptors [].
Q4: What is the molecular formula and weight of Calcimycin?
A4: The molecular formula of Calcimycin is C29H37N3O6, and its molecular weight is 523.62 g/mol.
Q5: What are some examples of Calcimycin's use in in vitro and in vivo studies?
A5: Calcimycin has been extensively used in research to:
- Investigate Ca2+-dependent signaling pathways: It has been used to study the role of Ca2+ in various cellular processes, including cell signaling, enzyme activation, and gene expression [, , ].
- Induce apoptosis: Its ability to induce apoptosis has been utilized in cancer research to study cell death mechanisms and potential therapeutic strategies [].
- Study the role of Ca2+ in specific cell types: Researchers have employed Calcimycin to investigate the role of Ca2+ in diverse cell types, including immune cells, neurons, and erythrocytes [, , ].
Q6: What are some examples of Calcimycin's cross-disciplinary applications in research?
A6: Calcimycin's ability to modulate intracellular Ca2+ levels has led to its application in various research areas, including:
- Immunology: Investigating the role of Ca2+ signaling in immune cell activation, cytokine production, and inflammatory responses [, ].
- Neuroscience: Studying Ca2+-dependent processes in neurons, such as neurotransmitter release, synaptic plasticity, and neurotoxicity [].
- Cell Biology: Investigating the role of Ca2+ in fundamental cellular processes like cell signaling, cell death, and cell cycle regulation [, ].
- Plant Biology: Exploring the role of Ca2+ signaling in plant responses to environmental stresses and developmental processes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


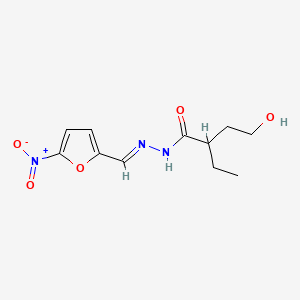
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
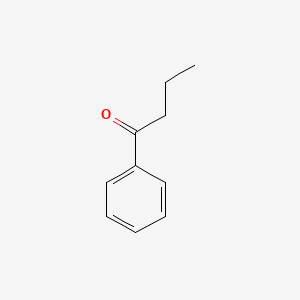
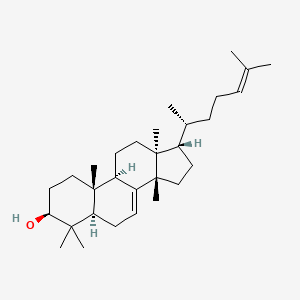
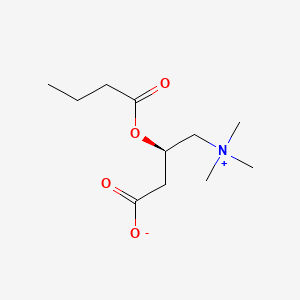
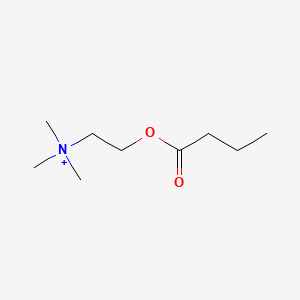
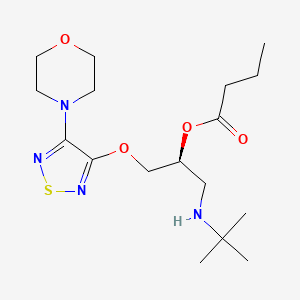
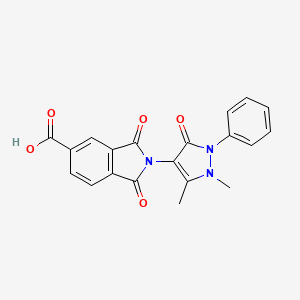
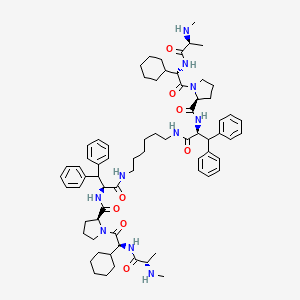
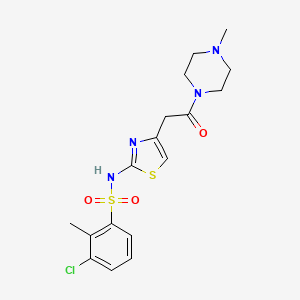
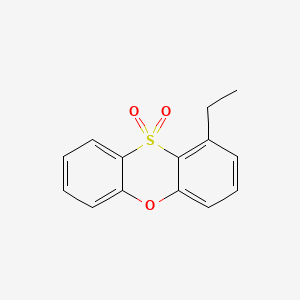


![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
